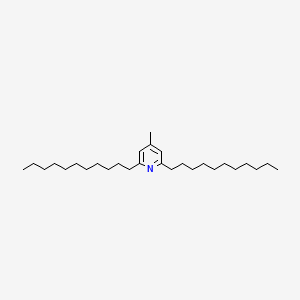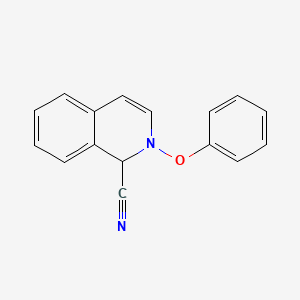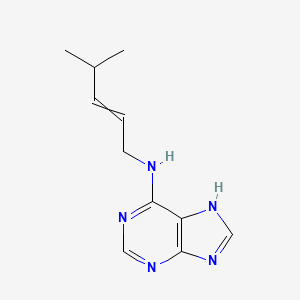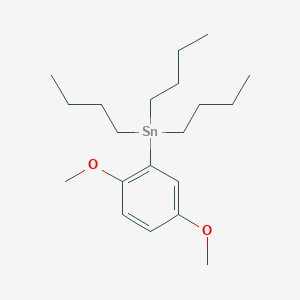![molecular formula C13H10N4O5 B12558745 (Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium is a complex organic compound that features both hydrazone and nitro functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and coordination chemistry. The presence of both carboxyl and nitro groups makes it a versatile molecule for further chemical modifications and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium typically involves the condensation reaction between 2-carboxyphenylhydrazine and 4-nitrobenzaldehyde. The reaction is carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The carboxyl group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Amino derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Ester or amide derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium is used as a ligand in coordination chemistry to form metal complexes. These complexes can exhibit interesting properties such as luminescence, magnetism, and catalytic activity .
Biology and Medicine
These complexes can be explored for their biological activities, including antimicrobial and anticancer properties .
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis .
Mécanisme D'action
The mechanism of action of (Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium largely depends on its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For instance, the compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate: This compound shares a similar hydrazone structure but differs in the substituents on the aromatic ring.
2-(carboxyphenyl)iminodiacetate: This compound has a similar carboxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of (Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium lies in its combination of hydrazone and nitro functional groups, which provide a versatile platform for further chemical modifications and applications. Its ability to form stable metal complexes also sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C13H10N4O5 |
|---|---|
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium |
InChI |
InChI=1S/C13H10N4O5/c18-13(19)11-3-1-2-4-12(11)14-15-16(20)9-5-7-10(8-6-9)17(21)22/h1-8,14H,(H,18,19)/b16-15- |
Clé InChI |
QVFXRTPPDKOIOY-NXVVXOECSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)O)N/N=[N+](/C2=CC=C(C=C2)[N+](=O)[O-])\[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NN=[N+](C2=CC=C(C=C2)[N+](=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)






![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)
![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)


![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)

